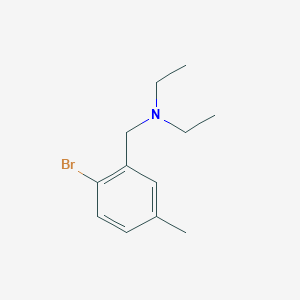

N,N-Diethyl-2-bromo-5-methylbenzylamine

Descripción general

Descripción

N,N-Diethyl-2-bromo-5-methylbenzylamine: is an organic compound with the molecular formula C12H18BrN and a molecular weight of 256.19 g/mol . It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-bromo-5-methylbenzylamine typically involves the alkylation of 2-bromo-5-methylbenzylamine with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-bromo-5-methylbenzylamine and diethylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize the yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Diethyl-2-bromo-5-methylbenzylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Substitution: Formation of substituted benzylamines or benzylthiols.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

N,N-Diethyl-2-bromo-5-methylbenzylamine serves as a versatile building block in organic synthesis. It can be utilized in:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives. This property is particularly useful in creating complex organic molecules for pharmaceutical applications .

- Synthesis of Heterocycles : This compound can be employed in the synthesis of heterocyclic compounds, which are essential in drug discovery and development .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications, including:

- Drug Development : Its structural characteristics may allow it to interact with biological targets effectively. Research indicates that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further investigation .

- Pharmacological Studies : The compound can be used to study mechanisms of action in drug metabolism and pharmacokinetics due to its ability to form various metabolites through enzymatic reactions .

Material Science

This compound is also explored in material science for its potential to create advanced materials:

- Polymer Synthesis : It can act as a monomer or co-monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

- Nanomaterials : The compound may be utilized in the development of nanomaterials for applications in electronics and photonics due to its unique electronic properties .

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Medicinal Chemistry | Drug development and pharmacological studies | Potential biological activity |

| Material Science | Polymer and nanomaterial synthesis | Enhanced material properties |

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the use of this compound as an intermediate in synthesizing new anticancer agents. The synthesized compounds exhibited promising cytotoxicity against various cancer cell lines, suggesting that further exploration could lead to effective therapeutic options .

Case Study 2: Polymer Development

Research into the use of this compound as a monomer revealed that polymers synthesized from this compound demonstrated improved thermal stability compared to traditional polymers. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries .

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-2-bromo-5-methylbenzylamine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the diethylamine group play crucial roles in its reactivity and binding affinity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.

Receptors: It can interact with cell surface or intracellular receptors, modulating signal transduction pathways.

Nucleic Acids: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparación Con Compuestos Similares

- N,N-Diethyl-2-bromo-5-methylbenzamide

- N,N-Dimethyl-5-bromo-2-chlorobenzamide

- 2-Bromo-N,N-dimethylaniline

Comparison: N,N-Diethyl-2-bromo-5-methylbenzylamine is unique due to its specific substitution pattern on the benzyl group The presence of both a bromine atom and a methyl group at distinct positions enhances its reactivity and selectivity in chemical reactions

Actividad Biológica

N,N-Diethyl-2-bromo-5-methylbenzylamine (CAS Number: 1414870-82-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a benzylamine core with diethyl and bromo substituents, which may influence its biological properties. The presence of the bromine atom can enhance lipophilicity and potentially increase the compound's interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds similar to this compound. For instance, research into related amines has shown promising results against Leishmania species, indicating that structural modifications can lead to enhanced efficacy against parasitic infections .

In Vitro Studies

In vitro assays are essential for assessing the biological activity of new compounds. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens. For example, compounds with similar amine structures have been evaluated for their ability to inhibit Trypanosoma brucei, showcasing the potential of amine derivatives in treating parasitic diseases .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on structurally similar compounds indicate that metabolic stability and clearance rates are vital parameters influencing their efficacy in vivo. For example, some analogues exhibited low clearance rates and high metabolic stability, which are desirable traits for drug candidates .

Efficacy in Animal Models

Research has demonstrated that certain analogues of this compound show effective antiparasitic activity in animal models. In one study, a related compound was administered to mice infected with T.b. brucei, leading to a significant reduction in parasitemia . This suggests that further exploration of this compound could yield similar results.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that specific substitutions on the benzylamine core can dramatically influence biological activity. For example, the introduction of halogens or alkyl groups at strategic positions has been shown to enhance potency against various pathogens .

Data Tables

| Compound | Target Pathogen | IC50 (µM) | Metabolic Stability | Comments |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | Potential antiparasitic activity |

| Related Compound A | Leishmania | 0.5 | High | Effective in vitro |

| Related Compound B | T.b. brucei | 0.3 | Moderate | Significant in vivo efficacy |

Propiedades

IUPAC Name |

N-[(2-bromo-5-methylphenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHJZMMMLDQTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.